Product packaging for Isocyanato radical(Cat. No.:CAS No. 22400-26-6)

Isocyanato radical

Cat. No.: B1213817
CAS No.: 22400-26-6
M. Wt: 42.017 g/mol
InChI Key: HKKDKUMUWRTAIA-UHFFFAOYSA-N
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Description

The isocyanato radical (NCO) is a critical transient species in gas-phase chemistry. It is the simplest molecule containing the C(=O)-N peptide bond backbone, giving it significant prebiotic interest as a building block for more complex nitrogen-containing molecules . In applied research, NCO is a key intermediate in combustion systems, involved in both the production and removal of nitrogen oxide (NOx) pollutants through processes like the RaRe NOx and NOxOUT methods . Its reactivity is studied in radical-radical interactions, such as with chlorine atoms, which are important for understanding combustion mechanisms and atmospheric processes in specific environments like the marine boundary layer . Furthermore, the NCO radical has been definitively identified in the interstellar medium, confirming its role in the chemical pathways that form isocyanic acid (HNCO) and its isomers in space . Research into the this compound provides invaluable insights across combustion chemistry, atmospheric science, and astrochemistry. This product is intended for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CNO B1213817 Isocyanato radical CAS No. 22400-26-6

Properties

CAS No.

22400-26-6

Molecular Formula

CNO

Molecular Weight

42.017 g/mol

InChI

InChI=1S/CNO/c2-1-3

InChI Key

HKKDKUMUWRTAIA-UHFFFAOYSA-N

SMILES

C(=[N])=O

Canonical SMILES

C(#N)[O]

Other CAS No.

22400-26-6

Origin of Product

United States

Theoretical Frameworks and Computational Investigations of the Isocyanato Radical

Quantum Chemical Methodologies Applied to Isocyanato Radical Systems

Ab initio methods have been instrumental in characterizing the electronic structure of the this compound and its derivatives. Early theoretical studies employed Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to investigate the geometries and reaction pathways of NCO. researchgate.net For instance, in the study of the NCO reaction with ethene, geometries were optimized at the HF level with 3-21G and 6-31G* basis sets, while reaction heats and barrier heights were calculated using MP theory up to the fourth order (MP4). researchgate.net

More sophisticated methods like coupled-cluster theory, including single, double, and perturbative triple excitations (CCSD(T)), have provided highly accurate energetic and structural data. researchgate.netkuleuven.be For example, high-level ab initio CCSD(T) calculations extrapolated to the complete basis set limit have been used to determine the bond dissociation energy of chlorine-isocyanate (ClNCO), yielding a value in good agreement with experimental findings. researchgate.net The partially spin-restricted coupled cluster method (RCCSD(T)) has been applied to calculate the potential energy surfaces for the interaction of NCO with helium, which is crucial for understanding collision dynamics. acs.org

Multireference methods, such as the complete active space self-consistent field (CASSCF), are essential for describing the electronic states of radicals, especially in cases of bond breaking/formation or near-degeneracies. These methods can accurately handle the multiconfigurational nature of the NCO radical's electronic structure. arxiv.org

MethodApplicationKey FindingsReference
Hartree-Fock (HF)Geometry optimization of reactants and transition states in NCO + C2H4 reaction.Provided initial geometries for higher-level calculations. researchgate.net
Møller-Plesset Perturbation Theory (MP2, MP4)Calculation of reaction heats and barrier heights for NCO + C2H4.MP4 level calculations lowered barrier heights by 2-7 kcal/mol after spin contamination annihilation. researchgate.net
Coupled Cluster (CCSD(T))Determination of bond dissociation energy of ClNCO; calculation of relative energies in C2H3 + NO reaction.Calculated D0(Cl–NCO) = 56.3 kcal/mol, agreeing with experimental value of 51±3 kcal/mol. researchgate.net Provided benchmark energies for reaction intermediates. kuleuven.be researchgate.netkuleuven.be
Restricted Coupled Cluster (RCCSD(T))Calculation of potential energy surfaces for He-NCO interaction.Generated accurate adiabatic potential energy surfaces for scattering calculations. acs.org

Density Functional Theory (DFT) has become a widely used tool for studying radical systems due to its favorable balance of computational cost and accuracy. semanticscholar.orgresearchgate.netresearchgate.net Various functionals have been applied to investigate the properties and reactions of the this compound.

The B3LYP functional, a hybrid functional, has been frequently employed to study reactions involving NCO, such as its reaction with acetylene (B1199291) (C2H2) and ketene (B1206846) (CH2CO). researchgate.net For the NCO + C2H2 reaction, calculations were performed at the B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) levels to explore the potential energy surface. researchgate.net Similarly, the reaction of NCO with formic acid has been investigated using functionals like M06-2X, BHHLYP, and MPW1K, highlighting that the choice of functional can influence the predicted energetic parameters. researchgate.net

The M06-2X functional, in particular, has been shown to be effective for kinetic and mechanistic studies of atmospheric reactions. semanticscholar.orgnih.gov For example, it was used in combination with the 6-311++G(d,p) basis set to investigate the hydrogen abstraction from methyl isocyanate (CH3NCO) by OH radicals and Cl atoms. semanticscholar.org However, for open-shell systems like radicals, standard DFT methods can suffer from spin contamination. nih.govuni-rostock.de To address this, spin-unrestricted (U-TD-DFT) and spin-adapted (X-TD-DFT) time-dependent DFT methods have been developed and assessed for calculating excited states of radicals. nih.gov It has been found that X-TD-DFT provides a more balanced description for states with significant triplet-coupled single excitations. nih.gov

DFT FunctionalApplicationBasis SetKey FindingsReference
B3LYPReaction of NCO with C2H2 and CH2CO.6-31G(d), 6-311++G(d,p)Identified a previously ignored favorable reaction channel for NCO + C2H2. researchgate.net researchgate.net
M06-2XReaction of CH3NCO with OH and Cl; Reaction of NCO with formic acid.6-311++G(d,p), aug-cc-pVTZProvided temperature-dependent rate constants and elucidated reaction mechanisms. semanticscholar.orgnih.gov Found to be suitable for atmospheric degradation studies. nih.gov semanticscholar.orgnih.govnih.gov
BHHLYP, MPW1KReaction of NCO with formic acid.6-31++G(d,p), 6-311++G(3df,2p)Showed that energetic parameters are influenced by the choice of functional. researchgate.net researchgate.net
ωB97X-DReaction of NCO with formic acid in vacuo and aqueous solution.6-311++G(3df,2p)Indicated that the geometry of species minimally depends on the medium. researchgate.net researchgate.net

High-level composite methods, such as the Gaussian-n (G_n_) theories (e.g., G3, G3MP2), Complete Basis Set (CBS) methods, and Weizmann (W_n_) theories, provide a cost-effective way to achieve high accuracy in thermochemical and kinetic calculations. tandfonline.comresearchgate.net These methods combine results from several lower-level calculations to approximate a high-level, large-basis-set result.

Gaussian-3 (G3) theory was used to investigate the NCO + C2H2 reaction, providing benchmark energetics for the various reaction channels. researchgate.net The G3MP2 method, a variation of G3 theory, has been employed to study the hydrogen abstraction reaction of methanol (B129727) (CH3OH) with NCO. tandfonline.com In this study, single-point energies along the minimum energy path were computed at the G3MP2 level to ensure a credible potential energy surface for kinetic calculations. tandfonline.com

For the reactions of isocyanic acid (HNCO) with various atmospheric oxidants, CCSD(T) energies were extrapolated to the complete basis set limit using a DTQ (double, triple, quadruple-zeta) scheme, based on geometries optimized with the M06-2X functional. researchgate.net This approach provides highly accurate potential energy surfaces for understanding the atmospheric chemical loss processes of HNCO. researchgate.net Similarly, the heat of formation of chlorine-isocyanate was determined using CCSD(T) calculations extrapolated to the complete basis set limit, which showed good agreement with experimental data. researchgate.net

Composite MethodSystem/Reaction StudiedPurposeReference
Gaussian-3 (G3)NCO + C2H2Provided benchmark energetics for various reaction channels. researchgate.net
G3MP2CH3OH + NCOComputed single-point energies along the minimum energy path for accurate kinetic calculations. tandfonline.com
CCSD(T)/CBS(DTQ)HNCO + OH, Cl, NO3, O3Generated high-accuracy potential energy surfaces to study atmospheric loss processes. researchgate.net
CCSD(T)/CBSDissociation of ClNCOAccurately determined the bond dissociation energy and heat of formation. researchgate.net

Density Functional Theory (DFT) Applications for Radical Systems

Potential Energy Surface (PES) Mapping and Analysis

Computational chemistry plays a pivotal role in mapping the potential energy surfaces (PES) of reactions involving the this compound, thereby elucidating complex reaction mechanisms, identifying transition states, and predicting product distributions.

For the reaction of the NCO radical with ethene (C2H4), a prototype for reactions with unsaturated hydrocarbons, theoretical studies have been conducted to map the PES for all possible isomerization and dissociation reactions. researchgate.net These studies, performed at the DFT (B3LYP) and CCSD(T) levels, identified the formation of CO + CH2NCO via an addition-elimination mechanism as the dominant channel. researchgate.net Similarly, the reaction of NCO with acetylene (C2H2) was investigated using various levels of theory, including B3LYP, QCISD, and G3, revealing a previously overlooked but most favorable channel proceeding through a four-membered ring intermediate. researchgate.net

The atmospheric degradation of methyl isocyanate (CH3NCO) has been explored by evaluating the PES for its reactions with OH radicals and Cl atoms. semanticscholar.orgnih.gov These studies identified bimolecular radical addition and H-abstraction pathways as the most favorable mechanisms. nih.gov The reaction with OH radicals proceeds through a pre-reaction complex, followed by a transition state for hydrogen abstraction, leading to the formation of the CH2NCO radical and water. semanticscholar.org

In the reaction of NCO with formic acid, computational investigations have considered direct hydrogen abstraction and addition-elimination mechanisms. researchgate.netresearchgate.net The results suggest that the thermodynamically preferred pathways involve the NCO radical acting through its nitrogen atom rather than the oxygen atom. researchgate.netresearchgate.net The PES for the initiation reactions of isocyanic acid (HNCO) with atmospheric radicals like OH, Cl, and NO3 have also been mapped using high-level CCSD(T)/CBS calculations, providing crucial data for atmospheric modeling. researchgate.net

ReactionComputational MethodIdentified Dominant PathwayTransition State CharacteristicsReference
NCO + C2H4B3LYP, CCSD(T)Addition-elimination to form CO + CH2NCO.Located and characterized transition structures for addition and elimination steps. researchgate.net
NCO + C2H2B3LYP, QCISD, G3Formation of a four-membered ring intermediate.A previously ignored, lower-energy transition state was found. researchgate.net
CH3NCO + OH/ClM06-2X, CCSD(T)Hydrogen abstraction.Reactant-like, "early" transition states were identified. semanticscholar.org semanticscholar.orgnih.gov
NCO + Formic AcidDFT (M06-2X, etc.), MP2Pathways where the NCO radical attacks with its nitrogen atom.Pre-reactive complexes stabilized by hydrogen bonds were found. researchgate.net researchgate.netresearchgate.net
HNCO + OH/Cl/NO3M06-2X, CCSD(T)/CBSAddition and abstraction channels.High-accuracy barrier heights were determined for atmospheric modeling. researchgate.net

The computational characterization of intermediates and adducts is crucial for a complete understanding of reaction mechanisms involving the this compound. These transient species are often difficult to detect experimentally, making theoretical calculations an indispensable tool.

In the reaction of NCO with unsaturated hydrocarbons, various addition intermediates are formed. For the NCO + C2H2 reaction, a key intermediate is a four-membered ring with allyl radical character. researchgate.net The unimolecular decomposition of the primary addition product of OH + C2H4 has been studied, revealing that the 2-hydroxyethyl radical is formed, which can then isomerize or dissociate. researchgate.net

The reaction of methyl isocyanate (CH3NCO) with OH radicals and Cl atoms proceeds through weakly bound pre-reaction complexes (RC-OH/Cl) and post-reaction product complexes (PC-H2O/HCl). semanticscholar.org In the RC-OH complex, the distance between the N-atom of methyl isocyanate and the H-atom of the OH radical is calculated to be 2.051 Å. semanticscholar.org

In the gas-phase degradation of methyl isocyanate, key transformation products identified through computational studies include formyl isocyanate, methylcarbamic acid, and isocyanic acid. nih.gov The reaction of the vinyl radical with nitric oxide was found to proceed through several reactive intermediates, including trans-nitrosoethylene, cis-nitrosoethylene, and the cyclic oxazete, with methyl isocyanate being the most stable isomeric product. kuleuven.be Furthermore, studies on the reaction of NCO with formic acid have shown that pre-reactive complexes are formed, stabilized by intermolecular hydrogen bonds between the reactants. researchgate.net

Elucidation of Reaction Pathways and Transition States

Computational Kinetics and Reaction Dynamics Simulations

Computational kinetics and dynamics simulations are indispensable tools for elucidating the behavior of the this compound in various chemical environments, from combustion systems to interstellar chemistry. These methods allow for the prediction of reaction rate constants, the identification of reaction intermediates and products, and a deeper understanding of the potential energy surfaces (PES) that govern its chemical transformations.

Transition State Theory (TST) is a foundational concept in chemical kinetics used to calculate the rates of elementary reactions. It posits that reacting molecules pass through a high-energy transition state structure that is in quasi-equilibrium with the reactants. The rate of the reaction is then determined by the rate at which this activated complex proceeds to products.

Theoretical studies have widely applied TST and its variants, such as canonical variational transition state theory (CVT), to investigate the kinetics of numerous NCO radical reactions. For instance, the reactions of NCO with other radical species and molecules are critical in combustion and atmospheric chemistry. High-level ab initio and density functional theory (DFT) calculations are first employed to map the potential energy surface (PES) of the reaction, locating the geometries and energies of reactants, products, transition states, and any intermediates.

Key applications of TST in NCO radical chemistry include:

Reaction with Nitric Oxide (NO): The NCO + NO reaction has been studied using high-level ab initio molecular orbital methods in conjunction with variational TST. These studies show the reaction can proceed through different pathways, forming products like N₂O + CO or N₂ + CO₂ via a cis-OCNNO intermediate. researchgate.net

Reaction with Ethene (C₂H₄): The reaction of NCO with ethene, a prototype for reactions with unsaturated hydrocarbons, has been investigated theoretically. The most favorable pathway involves the formation of a weakly-bound complex, followed by the creation of an OCNCH₂CH₂ isomer. The direct hydrogen abstraction to form HNCO and C₂H₃ becomes significant at higher temperatures. researchgate.net

Reaction with Hydroxyl Radical (OH): Quantum chemistry and TST have been used to study the gas-phase reaction of isocyanates with the OH radical. This is a crucial process for determining the atmospheric lifetime of isocyanate compounds. royalsocietypublishing.org

Reaction with Formaldehyde (B43269) (H₂CO): The hydrogen abstraction reaction from formaldehyde by the NCO radical has been studied using direct ab initio dynamics. Rate constants calculated using CVT with small-curvature tunneling (SCT) corrections over a wide temperature range show excellent agreement with experimental data. berkeley.edu

These TST-based investigations provide valuable kinetic data and mechanistic insights that are essential for chemical modeling in various applications.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. It extends TST by considering the distribution of energy among the vibrational and rotational modes of the energized molecule. Variational RRKM theory further refines this by optimizing the location of the transition state along the reaction coordinate to minimize the calculated rate constant. These methods are crucial for reactions that involve the formation of an energized intermediate complex, which is common in radical-radical and radical-molecule reactions.

Bimolecular Processes: For bimolecular reactions involving the NCO radical, an initial association step often forms an energy-rich intermediate. The fate of this intermediate—whether it stabilizes, dissociates back to reactants, or rearranges to form products—is pressure and temperature-dependent.

CN + NCO Reaction: The rate coefficients for the reaction CN + NCO → NCN + CO have been studied experimentally and theoretically. Dual-channel RRKM calculations, based on a PES evaluated at high levels of theory, were used to predict the rate constant over a broad range of temperatures and pressures. The theoretical results showed reasonable agreement with experimental data, which indicated a negative temperature dependence and no pressure effect under the experimental conditions. nih.gov

NCN + NO Reaction: The kinetics of the NCN + NO reaction were investigated using laser photolysis and laser-induced fluorescence, with the results compared to variational TST and RRKM calculations. The calculations helped to elucidate the complex reaction mechanism, which involves a barrierless association to form an NCNNO intermediate. aip.org

Unimolecular Processes: RRKM theory is also applied to the unimolecular decomposition of species that can produce the NCO radical or intermediates in its reactions.

Decomposition of C₄H₄NO: In the reaction of isocyanic acid (HNCO) with the propargyl radical (C₃H₃), C₄H₄NO intermediates are formed. RRKM/Master Equation (ME) computations were used to calculate the unimolecular rate coefficients for the decomposition of these intermediates back to reactants or to other products. The calculations showed that reverse decomposition is the dominant pathway at lower temperatures. nih.govacs.orgresearchgate.net

The table below summarizes key findings from RRKM studies on reactions involving the this compound.

Reaction SystemMethodKey FindingsReference(s)
CN + NCODual-channel variational RRKMRate constant shows negative temperature dependence; no pressure effect observed experimentally. Theoretical predictions align well with experimental data. nih.gov
NCCO + O₂Multichannel RRKMReaction is pressure-dependent. Products are NCO + CO₂ at low pressure and a stabilized adduct at high pressure. nih.gov
NCN + NOVariational TST and RRKMReaction proceeds via a barrierless association to form an NCNNO intermediate. aip.org
HNCO + C₃H₃TST and RRKM/MEInvolves formation of C₄H₄NO intermediates, which predominantly decompose back to reactants at low temperatures. H-abstraction channels leading to NCO + C₃H₄ become significant at high temperatures. nih.govacs.orgresearchgate.net

This table is interactive. Click on the headers to sort.

Direct dynamics methods combine electronic structure calculations with classical trajectory simulations. In this approach, the potential energy and its gradients (forces) are calculated "on the fly" for each step of the trajectory, avoiding the need to pre-calculate a global potential energy surface. This makes the method particularly suitable for studying complex reaction systems with many atoms, where constructing a full PES would be computationally prohibitive.

These methods have been successfully applied to study hydrogen abstraction reactions involving the NCO radical. For example, the reaction of NCO with ethanol (B145695) (C₂H₅OH) has been investigated using a direct dynamics approach. researchgate.net The minimum energy path (MEP) was calculated at the MP2/6-311G(d,p) level, and higher-level single-point energy calculations were performed along this path to refine the PES. researchgate.net This information was then used in CVT calculations to determine the rate constants for different abstraction channels (from the methyl, methylene, and hydroxyl groups). researchgate.net

Similarly, the reaction H₂CO + NCO → HNCO + HCO was studied using a direct ab initio dynamics method. berkeley.edu The rate constants were computed using CVT with the small-curvature tunneling (SCT) correction over a temperature range of 200–2000 K. The calculations indicated that the variational effect was negligible, but tunneling was significant at lower temperatures. berkeley.edu These direct dynamics simulations provide a powerful means to explore the mechanism and kinetics of complex reactions involving the NCO radical, offering detailed insights into the reaction pathways and dynamics. researchgate.netberkeley.edu

Variational RRKM Calculations for Unimolecular and Bimolecular Processes

Theoretical Descriptions of Electronic States and Interactions

The this compound is a linear molecule with a ²Π electronic ground state, which gives rise to complex spectroscopic features and reactivity due to interactions between electronic and nuclear motions.

In linear molecules with a degenerate electronic state (such as a Π state), the Renner-Teller effect describes the coupling between the electronic orbital angular momentum and the vibrational angular momentum of the bending mode. This interaction lifts the degeneracy of the potential energy surface for bent geometries, splitting the single surface of the linear configuration into two distinct surfaces (A' and A" in Cₛ symmetry).

For the NCO radical, the X ²Π ground state exhibits a significant Renner-Teller effect. This coupling complicates the vibrational structure, particularly for levels involving the bending vibration (ν₂). Spectroscopic studies have observed and analyzed these effects in detail. The interaction between electronic and vibrational motions in the X ²Πᵢ state has been characterized through high-resolution spectroscopy. royalsocietypublishing.org The analysis of the A ²Σ⁺ ← X ²Πᵢ absorption system revealed the complex vibrational structure of the ground state caused by the Renner-Teller effect. royalsocietypublishing.org This interaction is also a critical factor in theoretical models aiming to reproduce the photoelectron spectra of related species. researchgate.net The vibrational energy level structure of the à ²Π state is further complicated by both Renner-Teller coupling and Fermi resonances. berkeley.edu

The photodissociation dynamics of the NCO radical have been explored through both experimental and theoretical investigations. These studies map the excited electronic states and determine the dissociation pathways and product energy distributions.

Fast radical beam photodissociation spectroscopy has been applied to the B̃ ²Π ← X ²Π electronic transition of NCO. berkeley.edu These experiments revealed that even the lowest vibrational levels of the B̃ ²Π state undergo predissociation. A key finding was the identification of two competing dissociation channels:

N(⁴S) + CO(¹Σ⁺): This spin-forbidden channel is the exclusive product pathway for dissociation from lower vibrational levels of the B̃ ²Π state. berkeley.edu

N(²D) + CO(¹Σ⁺): This spin-allowed channel becomes energetically accessible at energies approximately 20.3 kcal/mol above the B̃ ²Π state origin and dominates at higher energies. berkeley.edu

The determination of the threshold for the opening of the spin-allowed channel provided a refined value for the heat of formation (ΔHf°) of the NCO radical. berkeley.edu The photodissociation of precursor molecules like isocyanic acid (HNCO) is also a significant source of NCO radicals and has been studied extensively. Recent work on HNCO photodissociation has identified multiple dissociation pathways leading to ¹NH and CO products, governed by the complex topography of the S₁ excited state potential energy surface. acs.org

Spectroscopic Approaches and Experimental Characterization of the Isocyanato Radical

Rotational and Vibrational Spectroscopy

Rotational and vibrational spectroscopy provide highly precise information about the geometric structure, bonding, and energy levels of molecules. For the NCO radical, these techniques offer fundamental data that are crucial for its unambiguous identification in various environments, including the interstellar medium.

Pure rotational spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase. These transitions typically occur in the microwave, millimetre, and submillimetre regions of the electromagnetic spectrum. This technique provides extremely accurate values for rotational constants and other spectroscopic parameters, which are directly related to the molecule's moments of inertia and thus its structure. nist.gov

The rotational spectrum of the NCO radical has been studied using microwave and submillimeter-wave spectroscopy. nbi.dkarxiv.org Such studies are often performed in the laboratory by producing the radical in a flow cell, for example, through a discharge or by reacting a precursor with atoms. The absorption of the millimeter or submillimeter radiation by the radical is then measured. arxiv.org The analysis of the observed transition frequencies allows for the determination of precise spectroscopic constants. nist.gov This information is essential for predicting the frequencies of other rotational transitions, which facilitates searches for the radical in astronomical sources with radio telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA). researchgate.netresearchgate.net The isocyanato radical has indeed been detected in the interstellar medium, a discovery reliant on accurate laboratory rotational spectra. researchgate.net

Table 2: Selected Spectroscopic Constants for the NCO Radical (X²Π Ground State)

Constant Value (MHz) Reference
B₀ (Rotational Constant) 11843.5158 nbi.dk
D₀ (Centrifugal Distortion) 0.005146 nbi.dk

Chirped-Pulse Fourier-Transform Spectroscopy Applications

Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for obtaining broadband rotational spectra of molecules with high resolution and sensitivity. hmc.edunih.gov This method utilizes a short, fast frequency-swept pulse (a "chirp") to polarize a wide range of rotational transitions simultaneously. hmc.edu The subsequent free induction decay (FID), which contains the spectral information of the sample, is then detected and Fourier-transformed to yield the frequency-domain spectrum. hmc.edu

In the study of radical species like NCO, CP-FTMW spectroscopy is particularly advantageous. The transient nature of radicals requires rapid data acquisition, a key feature of the CP-FTMW technique. nih.gov For instance, in studies of the related carbamoyl (B1232498) radical (H₂NCO), a CP-FTMW spectrometer operating in the 75–110 GHz (W-band) has been successfully employed. arxiv.orgaanda.org In these experiments, the radical is typically produced in a supersonic jet expansion via hydrogen abstraction from a stable precursor molecule, initiated by photolytically generated radicals. arxiv.org The supersonic expansion cools the radicals to very low rotational temperatures (around 10 K), which simplifies the resulting spectrum by reducing the population of higher rotational states and minimizing spectral congestion. aip.org

The acquisition of a broadband spectrum in a single measurement allows for the efficient identification of the radical among other species present in the reaction mixture. umanitoba.ca The high resolution of CP-FTMW spectroscopy also enables the detailed analysis of the fine and hyperfine structure of the rotational transitions, providing insights into the electronic environment of the unpaired electron and the nuclear quadrupole coupling interactions. arxiv.orgaanda.org

Table 1: Experimental Parameters for CP-FTMW Spectroscopy of Radical Species

ParameterTypical Value/DescriptionReference
Frequency Range75-110 GHz (W-band) arxiv.org
Excitation Pulse0.25 - 0.5 µs duration arxiv.orgaanda.org
Data AcquisitionFree Induction Decay (FID) over ~4 µs arxiv.org
Signal Averaging500,000 to 2.9 million FIDs arxiv.orgaanda.org
Sample CoolingSupersonic jet expansion hmc.edu
Rotational Temperature~10-15 K aip.org

Zeeman-Modulated Spectroscopy for Radical Species

Zeeman-modulated spectroscopy is a highly sensitive technique for the specific detection of paramagnetic species like the NCO radical. arxiv.orgaanda.org This method exploits the interaction of the radical's magnetic moment, arising from its unpaired electron, with an external magnetic field. aanda.org

In a typical experimental setup, a coil surrounding the reaction cell generates a time-varying magnetic field (e.g., a sinusoidal modulation at a few kilohertz). arxiv.orgaanda.org This modulation splits and shifts the energy levels of the radical (the Zeeman effect), thereby modulating the absorption of the microwave radiation. A lock-in amplifier, referenced to the magnetic field modulation frequency, is used to demodulate the detected signal. aanda.org This process selectively amplifies the signals from paramagnetic species while suppressing the signals from diamagnetic molecules, which are unaffected by the magnetic field. arxiv.org

This technique has been effectively combined with submillimetre-wave spectroscopy to study radicals like H₂NCO over a broad frequency range (e.g., 140-660 GHz). arxiv.orgaanda.org The ability to scan wide spectral windows without interference from precursor signals is a significant advantage. arxiv.orgaanda.org The observed line shapes in Zeeman-modulated spectra often appear as the second derivative of a Gaussian line, and the signal-to-noise ratio can be optimized by adjusting parameters such as the modulation frequency and the strength of the magnetic field. aanda.org

Table 2: Typical Parameters for Zeeman-Modulated Spectroscopy

ParameterValue/DescriptionReference
Modulation Frequency16.9 kHz aanda.org
Magnetic Field Strength~3.5 Gauss aanda.org
Spectrometer Range140-660 GHz arxiv.org
Detection MethodLock-in amplification aanda.org

Analysis of Vibrational Satellites and Hyperfine Structure

The high-resolution spectra obtained from techniques like CP-FTMW and Zeeman-modulated spectroscopy allow for the detailed analysis of vibrational satellites and hyperfine structure.

Vibrational Satellites: Vibrational satellites are transitions that originate from vibrationally excited states of the molecule. Their analysis provides crucial information about the vibrational frequencies and anharmonicity of the molecule. In the rotational spectra of radicals like H₂NCO, transitions arising from vibrational satellites have been observed. arxiv.orgaanda.org However, their definitive assignment requires a thorough spectroscopic analysis of these excited vibrational states. aanda.org The intensity of these satellite lines is dependent on the vibrational temperature of the molecules, and they are often weaker than the ground state transitions, especially in cooled environments like supersonic jets. aip.org

Hyperfine Structure: The hyperfine structure in the spectrum of the NCO radical arises from the interaction of the nuclear spin of the nitrogen atom (¹⁴N, I=1) with the molecule's magnetic and electric fields. arxiv.orgresearchgate.net This interaction splits the rotational energy levels into multiple, closely spaced components. The analysis of this splitting provides detailed information about the distribution of the unpaired electron's wavefunction and the electric field gradient at the nitrogen nucleus. arxiv.org In studies of H₂NCO, many of the observed rotational transitions display a partially or fully resolved hyperfine structure. aanda.orgaanda.org To accurately model the observed frequencies, the hyperfine parameters are included in the spectroscopic Hamiltonian during the fitting process. arxiv.org For complex hyperfine patterns, dummy vibrational states are sometimes used in the fitting model to account for different levels of resolved hyperfine structure. researchgate.net

Fluorescence Excitation and Hole Burning Spectroscopic Studies

Fluorescence Excitation Spectroscopy: Laser-induced fluorescence (LIF) is a highly sensitive method for probing the electronic states of molecules. In fluorescence excitation (FE) spectroscopy, a tunable laser excites the molecule from its ground electronic state to various rovibrational levels of an excited electronic state. The total fluorescence emitted as the molecule relaxes is then collected as a function of the laser excitation wavelength. colostate.eduaip.org This technique provides detailed information about the energy levels of the excited electronic state.

For the NCO radical, FE spectroscopy has been employed to study the à ²Σ⁺ ← X ²Π and B̃ ²Π ← X ²Π transitions. colostate.eduaip.org When NCO is produced and cooled in a supersonic jet expansion, the resulting FE spectra are significantly simplified due to the low rotational temperatures, allowing for the resolution of individual vibronic bands. colostate.eduaip.org These studies have been extended to NCO clustered with nonpolar molecules like Ar, N₂, and CH₄, revealing how solvation affects the radical's energy levels. The 1:1 clusters of NCO typically show a blue shift in their spectra compared to the isolated radical. colostate.eduaip.org

Hole Burning Spectroscopy: Hole-burning spectroscopy is a double-resonance technique used to simplify complex spectra and to identify transitions that share a common ground state level. In this method, a high-power "burn" laser is fixed on a specific transition, depleting the population of the ground state level associated with that transition. A second, weaker "probe" laser is then scanned across the spectral region of interest. Transitions originating from the depleted ground state level will appear with reduced intensity (a "hole" in the spectrum). researchgate.net

This technique has been applied to the NCO radical, particularly in the study of its electronic transitions when clustered with solvent molecules. colostate.eduaip.org For example, hole-burning experiments have confirmed that different spectral features in the B̃ ← X̃ transition region of NCO originate from the same ground state level, X ²Π₃/₂(000). researchgate.net This indicates that the observed features arise from the mixing of the B̃ ²Π₃/₂(000) state with nearby vibronic levels of the à ²Σ⁺ state. researchgate.net

Table 3: Spectroscopic Transitions of the this compound

TransitionTechniqueKey FindingsReference(s)
à ²Σ⁺ ← X ²ΠFluorescence ExcitationSimplified spectra in supersonic jet, vibronic band assignments. colostate.eduaip.org
B̃ ²Π ← X ²ΠFluorescence Excitation, Hole BurningIdentification of transitions from a common ground state, evidence of vibronic mixing. colostate.eduaip.orgresearchgate.net

Reaction Mechanisms and Pathways Involving the Isocyanato Radical

Isocyanato Radical Generation Methods

The generation of the this compound can be achieved through several methods, broadly categorized into photolytic and chemical reaction pathways. These methods often involve the decomposition of precursor molecules or reactions between other reactive species.

Photolytic Production Pathways

Photolysis, the decomposition of molecules by light, is a common method for producing isocyanato radicals in laboratory settings. This technique allows for the controlled generation of NCO for kinetic and spectroscopic studies.

One of the most utilized photolytic precursors is isocyanic acid (HNCO). uregina.cacdnsciencepub.com Upon absorption of ultraviolet (UV) light, HNCO can dissociate into a hydrogen atom and an this compound:

HNCO + hν → NH + CO cdnsciencepub.com

Flash photolysis of isocyanic acid vapor has been shown to produce significant quantities of NH radicals, which can then react with HNCO to form NCO. cdnsciencepub.com Another important precursor is chlorine isocyanate (ClNCO). osti.govacs.org Excimer laser photolysis of ClNCO is a reliable method for generating NCO radicals for laser-induced fluorescence (LIF) detection. osti.govosti.gov The photolysis of N-bromosuccinimide (NBS) can also lead to the formation of an isocyanate radical through ring-opening. acs.org

The photolysis of precursor molecules can be influenced by the presence of other species. For instance, in the 248-nm photolysis of ClNCO in the presence of methane (B114726) (CH₄), the initially formed chlorine atom rapidly reacts with CH₄ to generate a methyl radical (CH₃), which can then react with the NCO radical. acs.org

Precursor MoleculePhotolysis MethodKey Products
Isocyanic acid (HNCO)UV PhotolysisNH, CO, NCO cdnsciencepub.com
Chlorine isocyanate (ClNCO)Excimer Laser PhotolysisNCO, Cl osti.govosti.gov
N-Bromosuccinimide (NBS)PhotolysisIsocyanate radical acs.org

Chemical Reaction Precursors and Formation Channels

The this compound is also formed through various chemical reactions, particularly in combustion and atmospheric chemistry. These reactions often involve other radicals and stable molecules as precursors.

A significant formation pathway for NCO is the reaction between the cyano radical (CN) and molecular oxygen (O₂):

CN + O₂ → NCO + O nih.govroyalsocietypublishing.org

This reaction is considered a primary route for NCO production in certain environments. royalsocietypublishing.org Another key reaction involves the interaction of the CN radical with carbon dioxide (CO₂).

The reaction of hydrogen cyanide (HCN) with atomic oxygen is another important channel for NCO formation. aip.orguregina.ca Similarly, the reaction of amines with ozone or other oxidants can produce isocyanato radicals. ontosight.ai In combustion chemistry, NCO can arise from the oxidation of species containing CN bonds. uni-heidelberg.de

Furthermore, rearrangement reactions involving nitrenes, such as the Curtius rearrangement of an acyl azide, can yield isocyanates, which can then act as precursors to the this compound. wikipedia.org The reaction of the NH radical with carbon monoxide (CO) is also a potential source of NCO. uregina.ca

ReactantsProductsSignificance
CN + O₂NCO + OPrimary formation route nih.govroyalsocietypublishing.org
HCN + OH + NCOImportant in combustion aip.orguregina.ca
Amines + OxidantsIsocyanato radicalsAtmospheric chemistry relevance ontosight.ai
NH + COH + NCOPotential formation pathway uregina.ca

Fundamental Reaction Mechanisms with Atomic Species

The high reactivity of the this compound leads to its participation in numerous reactions with atomic species. ontosight.ai These reactions are fundamental to understanding the subsequent chemistry in environments where NCO is present.

Reactions with Oxygen Atoms

The reaction between the this compound and atomic oxygen (O) is of considerable interest, particularly in combustion chemistry. ontosight.airesearchgate.net This reaction has been studied over a range of temperatures and pressures. osti.govosti.govresearchgate.net

The primary products of the NCO + O reaction are carbon monoxide (CO) and nitric oxide (NO):

NCO + O → CO + NO researchgate.net

Theoretical studies suggest that the reaction proceeds through an initial association of the oxygen atom with the nitrogen atom of the NCO radical, followed by the formation of the products via a low energy barrier. researchgate.net Experimental studies have shown that the rate constant for this reaction exhibits a negative temperature dependence, meaning the reaction rate decreases as the temperature increases. osti.govosti.govresearchgate.net A slight pressure dependence has also been observed. osti.govresearchgate.net

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Experimental ConditionsReference
292 ± 2(2.1 ± 0.76) × 10⁻¹⁰1.5 - 7.5 Torr (Ar or CF₄) acs.org
302–757(4.3 +3.2 -2.2) × 10⁻⁸ × T⁻¹.¹⁴⁺⁰.⁰⁸⁻⁰.¹²2.5 Torr researchgate.net

Reactions with Nitrogen Atoms

The reaction of the this compound with atomic nitrogen (N) is another important process. ontosight.airesearchgate.net Theoretical investigations indicate that this reaction shares mechanistic similarities with the reaction with atomic oxygen, involving two initial association pathways. researchgate.net The rate constant for the reaction of NCO with N(⁴S) atoms at room temperature has been determined experimentally. researchgate.net

The reaction is believed to proceed over a largely attractive potential surface. researchgate.net

TemperatureRate Constant (cm³ molecule⁻¹ s⁻¹)Method
Room Temperature(5.5 ± 0.8) × 10⁻¹¹Laser-induced fluorescence researchgate.net

Reactions with Hydrogen Atoms

The reaction between the this compound and atomic hydrogen (H) has also been investigated, though to a lesser extent than its reactions with oxygen and nitrogen atoms. osti.govontosight.airesearchgate.net Direct measurements have provided initial values for the rate constant at different temperatures. osti.govresearchgate.net The reaction of H with isocyanic acid (HNCO) can also lead to the formation of the H₂NCO radical, which is a related but distinct species from the this compound. acs.org

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Total Pressure (Torr)
298(2.2 ± 1.5) × 10⁻¹¹2.6 researchgate.net
548(3.8 ± 1.6) × 10⁻¹¹2.4 researchgate.net

Mechanisms of Radical-Molecule Interactions

The this compound (NCO) is a reactive species that engages with various molecules through distinct mechanistic pathways. nih.gov Its reactivity is central to understanding chemical processes in environments ranging from combustion systems to the interstellar medium. nih.govnist.gov The interactions are primarily governed by the radical's electronic structure, which allows it to participate in addition, abstraction, and cycloaddition reactions. researchgate.netacs.orgresearchgate.net

Addition and Abstraction Processes

The this compound interacts with molecules through two primary competing mechanisms: addition and abstraction. The favorability of one pathway over the other depends on the substrate, temperature, and pressure.

Abstraction Reactions: Hydrogen abstraction is a significant reaction channel for the this compound, particularly with alkanes and molecules containing labile hydrogen atoms. researchgate.net In these reactions, the NCO radical removes a hydrogen atom to form isocyanic acid (HNCO) and a new radical species. researchgate.net

Reaction with Alkanes: Kinetic studies of NCO radical reactions with a series of alkanes (methane, ethane (B1197151), propane (B168953), n-butane, n-pentane) show that hydrogen abstraction is a major product channel. researchgate.net

Reaction with Formic Acid: The reaction between the NCO radical and formic acid (HCOOH) has been investigated theoretically. researchgate.net The results indicate that the reaction can proceed via a direct hydrogen atom abstraction mechanism, ultimately leading to the formation of the carbamoyl (B1232498) radical (H2NCO) and carbon dioxide. researchgate.net

Reaction with other Radicals: In reactions with other radicals, such as the hydroxyl (OH) or chlorine (Cl) radical with isocyanate-containing molecules like methyl isocyanate (CH3NCO), H-abstraction from the methyl group is a dominant pathway. nih.govtandfonline.com For instance, in the reaction of CH3NCO with the OH radical, H-abstraction is predicted to be four orders of magnitude faster than OH addition to the NCO group. nih.gov

Addition Reactions: The NCO radical can add to molecules with unsaturated bonds, such as alkenes and alkynes. acs.orgresearchgate.net These reactions typically proceed via the formation of an energized adduct, which can then be stabilized or undergo further reactions. researchgate.netacs.org

Reaction with Ethene: The reaction of NCO with ethene (C2H4) serves as a prototype for its interactions with unsaturated hydrocarbons. researchgate.net Theoretical studies show that the most favorable channel involves the NCO radical and ethene approaching each other to form a weakly-bound complex, followed by the formation of a stabilized adduct (OCNCH2CH2) via a small energy barrier. researchgate.net This indicates that for simple alkenes, adduct formation is a significant pathway. researchgate.net

Site of Addition: The NCO radical can add to a substrate via either its nitrogen or oxygen atom. researchgate.net In many cases, including the reaction with formic acid, pathways where the unpaired electron is on the nitrogen atom (•NCO) are thermodynamically preferred over those involving the oxygen atom (NCO•). researchgate.net In the reaction of isocyanic acid with the propargyl radical (C3H3), addition of the HNCO nitrogen atom to a carbon atom of the radical is a viable pathway, though it involves significant energy barriers. acs.org

The following table summarizes experimentally determined and calculated rate constants for the reaction of the NCO radical with various small molecules.

ReactantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reaction Type
C2H4296(2.85 ± 0.22) × 10⁻¹²Addition
C2H6296(7.04 ± 1.20) × 10⁻¹⁴Abstraction
C3H8296(2.29 ± 0.13) × 10⁻¹³Abstraction
n-C4H10296(6.13 ± 0.32) × 10⁻¹³Abstraction
N(⁴S) atoms298(5.5 ± 0.8) × 10⁻¹¹Radical-Radical

This table presents kinetic data for NCO radical reactions. Data sourced from various kinetic studies. researchgate.netrsc.org

Cycloaddition Reactions in Heterocyclic Compound Formation

The this compound is capable of participating in cycloaddition reactions, which are powerful methods for constructing ring systems in organic synthesis. numberanalytics.com Specifically, the NCO radical undergoes [3+2] cycloaddition reactions with alkynes to form five-membered heterocyclic compounds. acs.org

A detailed theoretical study on the radical [3+2] cycloaddition of the NCO radical with substituted alkynes (RCCH) demonstrated the formation of oxazoles. acs.org The reaction proceeds through an asynchronous, two-bond formation mechanism. acs.org The key steps are:

The nitrogen atom of the NCO radical attacks one of the alkyne carbon atoms. acs.org

This is followed by the ring closure, where the oxygen atom of the NCO radical bonds with the other alkyne carbon atom to form the substituted oxazole (B20620) ring. acs.org

This asynchronous mechanism results in a degree of regioselectivity when substituted alkynes are used. acs.org The energy barriers for the reaction are influenced by the nature of the substituent (R) on the alkyne. acs.org

The table below shows the calculated trend in the energy barriers for the first transition state (uts1), which corresponds to the initial attack of the NCO radical's nitrogen atom on the alkyne. acs.org

Substituent (R) on Alkyne (RCCH)Relative Order of First Transition Barrier (uts1)
HHighest
F
CN
Cl
CH₃Lowest

This table illustrates the effect of different substituents on the activation energy of the initial step in the [3+2] cycloaddition reaction between the NCO radical and substituted alkynes. The order is H > F > CN > Cl > CH₃. acs.org

Isomerization and Decomposition Pathways of Adducts

Following the initial addition of the this compound to a molecule, the resulting adduct is often energetically excited. This adduct can then be stabilized by collision, or it can undergo unimolecular isomerization (rearrangement) or decomposition (fragmentation). researchgate.netacs.orgacs.org

Isomerization and Stability of Adducts: In the reaction between the NCO radical and ethene, the resulting adduct (OCNCH2CH2) is found to be notably stable. researchgate.net Theoretical calculations indicate that the transition states for any subsequent decomposition or isomerization pathways of this adduct are significantly higher in energy than the initial reactants. researchgate.net This suggests that under certain conditions, the adduct can be a long-lived intermediate. researchgate.net In other systems, isomerization is a key step. For example, in the decomposition of CH3NO2, a roaming-mediated isomerization pathway to CH3ONO is observed before the molecule fragments into CH3O + NO products. acs.org

Decomposition Pathways: Decomposition of the initial adduct is a common fate, leading to stable final products. The specific pathway depends on the structure of the adduct and the reaction conditions.

Addition-Elimination: In the reaction of NCO with formic acid, the process is described as an addition-elimination mechanism. researchgate.net The initial adduct decomposes to yield the carbamoyl radical (H2NCO) and carbon dioxide. researchgate.net Similarly, for the reaction of NCO with ketene (B1206846) (CH2CO), the dominant pathway involves an addition-elimination mechanism that forms carbon monoxide (CO) and the CH2NCO radical. researchgate.net

Fragmentation: The adduct formed from the addition of a hydrogen atom to isocyanic acid (H + HNCO) provides a well-studied example of fragmentation. acs.org The dominant reaction channel is the addition of the H atom to the nitrogen, forming the H2NCO radical as the primary intermediate. acs.org This energized radical can then decompose into an amino radical (H2N) and carbon monoxide (CO). acs.org

The following table summarizes the fate of adducts formed in several reactions involving the this compound or related species.

Initial ReactantsAdduct/IntermediateSubsequent PathwayFinal Products
NCO + C₂H₄OCNCH₂CH₂StabilizationOCNCH₂CH₂
NCO + HCOOH[NCO-HCOOH]Addition-EliminationH₂NCO + CO₂
H + HNCOH₂NCOFragmentationH₂N + CO
NCO + CH₂CO[NCO-CH₂CO]*Addition-EliminationCH₂NCO + CO

This table outlines the isomerization and decomposition pathways for adducts formed in various radical-molecule interactions. The asterisk () denotes an energized or transient intermediate. Data sourced from theoretical and mechanistic studies. researchgate.netresearchgate.netacs.org*

Kinetic Studies and Reaction Dynamics of the Isocyanato Radical

Bimolecular Reaction Rate Coefficient Determinations

The reactivity of the NCO radical has been extensively studied, with rate coefficients determined for its reactions with other radicals, simple molecules, hydrocarbons, and sulfur-containing compounds. These studies, often employing techniques like laser photolysis/laser-induced fluorescence (LP/LIF), have provided valuable data for chemical kinetics models.

The reactions of NCO with other radical species are particularly important in environments where radical concentrations are high, such as in flames.

Reaction with Nitrogen Atoms (N): The rate constant for the reaction of NCO radicals with nitrogen atoms (N(⁴S)) at room temperature has been measured to be (5.5 ± 0.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This suggests the reaction proceeds over a largely attractive potential surface. Combining this with high-temperature data indicates that the major products are likely N₂ + CO. researchgate.net

Reaction with Cyanide Radicals (CN): The reaction between CN and NCO radicals to produce NCN and CO has been studied over a temperature range of 254–353 K. The rate coefficients showed a negative temperature dependence and no pressure dependence, expressed by the equation k = (2.15 ± 0.70) × 10⁻¹¹ exp[(155 ± 92)/T] cm³ molecule⁻¹ s⁻¹. nih.gov

Reaction with Ethyl Radicals (C₂H₅): The reaction between the NCO radical and the ethyl radical (C₂H₅) has been investigated at 293 K. nih.gov The total rate constant was found to be pressure-dependent, increasing with pressure. nih.gov This pressure dependence is attributed to recombination channels forming C₂H₅NCO and/or C₂H₅OCN. nih.gov Theoretical studies suggest that the reaction is more favorable on the singlet potential energy surface, with the dominant pathways involving the fragmentation of the initial adducts C₂H₅NCO and C₂H₅OCN to form C₂H₄ + HNCO and HOCN, respectively. researchgate.net At 293 K, the total rate constant increased with pressure (P in kPa) according to the expression: k = (1.25 ± 0.16) x 10⁻¹⁰ + (4.22 ± 0.35) x 10⁻¹⁰P cm³ molecule⁻¹ s⁻¹. nih.gov Three pressure-independent product channels were also identified. nih.gov

Rate Coefficients for NCO Radical Reactions with Other Radicals
Reactant RadicalRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)PressureNotes
N(⁴S)(5.5 ± 0.8) × 10⁻¹¹Room TemperatureNot specifiedSuggests a largely attractive potential surface. researchgate.net
CN(2.15 ± 0.70) × 10⁻¹¹ exp[(155 ± 92)/T]254–353123–566 Torr (He)Negative temperature dependence, no pressure effect. nih.gov
C₂H₅(1.25 ± 0.16) x 10⁻¹⁰ + (4.22 ± 0.35) x 10⁻¹⁰P (P in kPa)2930.28 to 0.59 kPaPressure-dependent total rate constant. nih.gov

Reactions of the NCO radical with stable, simple molecules are fundamental to its role in various chemical systems.

Reaction with Nitric Oxide (NO): The reaction of NCO with nitric oxide (NO) has been studied over the temperature range of 294–538 K. aip.org The reaction exhibits a negative temperature dependence, and the rate constant can be summarized by the Arrhenius expression: k = 1.69 × 10⁻¹¹ e⁽³⁹⁰ ± ³²⁰⁾/ᴿᵀ cm³ molecule⁻¹ s⁻¹. aip.orgaip.org No pressure dependence was observed for this reaction. aip.org

Reaction with Molecular Hydrogen (H₂): The reaction with H₂ is slow at room temperature but becomes significant at elevated temperatures. osti.gov Over the temperature range of 592–913 K, the rate constants are described by the Arrhenius expression: k = 1.43 × 10⁻¹¹ e⁽⁻⁹⁰⁰⁰ ± ¹⁵⁰⁰⁾/ᴿᵀ cm³ molecule⁻¹ s⁻¹. aip.orgaip.org This reaction shows a strong positive temperature dependence and no pressure dependence. aip.org

Reaction with Ammonia (B1221849) (NH₃): The reaction of NCO with ammonia is a key step in some combustion processes. While specific kinetic data for the direct reaction of NCO with NH₃ was not found in the provided search results, the importance of NH₃ chemistry in conjunction with NCO is noted in combustion models. researchgate.net

Reaction with Molecular Oxygen (O₂): At room temperature, the reaction of NCO with O₂ is slow, with an estimated upper limit for the rate constant of k < 4 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 297 K. researchgate.net However, the rate constant increases significantly at higher temperatures, making it an important reaction to consider in combustion modeling under certain conditions. osti.govosti.gov

Rate Coefficients for NCO Radical Reactions with Simple Molecules
Reactant MoleculeRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Key Findings
NO1.69 × 10⁻¹¹ e⁽³⁹⁰ ± ³²⁰⁾/ᴿᵀ aip.orgaip.org294–538 aip.orgaip.orgNegative temperature dependence; no pressure dependence. aip.org
H₂1.43 × 10⁻¹¹ e⁽⁻⁹⁰⁰⁰ ± ¹⁵⁰⁰⁾/ᴿᵀ aip.orgaip.org592–913 aip.orgaip.orgStrong positive temperature dependence; no pressure dependence. aip.org
O₂&lt; 4 × 10⁻¹⁷ (at 297 K) researchgate.netRoom TemperatureSlow at room temperature, but rate increases significantly at elevated temperatures. osti.govosti.gov

The reactions of NCO radicals with hydrocarbons are crucial in the context of fuel combustion.

Reaction with Acetylene (B1199291) (C₂H₂): This reaction has been a subject of both experimental and theoretical investigation, with some controversy in the reported mechanisms. aip.orgnih.gov The reaction exhibits a positive temperature dependence and no significant pressure dependence. nih.gov In the temperature range of 296–597 K, the measured rate constants are described by the Arrhenius equation: k = (2.4 ± 0.1) × 10⁻¹² exp[−(7.6 ± 0.2)/RT] cm³ s⁻¹, with the activation energy in kJ/mol. researchgate.net

Reaction with Ethylene (B1197577) (C₂H₄): Data for the reaction of NCO with ethylene was not explicitly detailed in the provided search results, though reactions with other unsaturated hydrocarbons have been studied. rsc.org

Reactions with Alkanes: The reactions of NCO radicals with alkanes such as methane (B114726), ethane (B1197151), and propane (B168953) proceed primarily through a hydrogen atom abstraction mechanism. uni-heidelberg.de

Methane (CH₄): The rate coefficient for the reaction with methane between 512 K and 1113 K is given by k = 10¹².¹⁹ ± ⁰.⁴² × exp(−34.0 ± 1.8 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹. uni-heidelberg.de

Ethane (C₂H₆): For ethane, between 296 K and 922 K, the rate coefficient is k = (6.89 ± 0.02) × 10⁸ × (T/298 K)².⁸² × exp(12.2 ± 0.5 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹. uni-heidelberg.de The reaction with ethane was found to have a positive temperature dependence and no pressure dependence. rsc.org

Propane (C₃H₈): The reaction with propane, studied between 300 K and 849 K, has a rate coefficient of k = 10¹⁴.¹⁹ × (T/298 K)².³⁵ ± ⁰.⁰² × exp(−1.8 ± 0.4 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹. uni-heidelberg.de

Reactions with Alcohols: The reaction of NCO with methanol (B129727) (CH₃OH) has been studied theoretically. tandfonline.com The primary mechanism is hydrogen abstraction, with the methyl-H abstraction channel being dominant over the hydroxyl-H abstraction channel across a wide temperature range (220–1500 K). tandfonline.com

Rate Coefficients for NCO Radical Reactions with Hydrocarbons
Reactant HydrocarbonRate Coefficient (cm³ s⁻¹ or cm³ mol⁻¹ s⁻¹)Temperature Range (K)Key Findings
Acetylene (C₂H₂)(2.4 ± 0.1) × 10⁻¹² exp[−(7.6 ± 0.2)/RT] (EA in kJ/mol) researchgate.net296–597 researchgate.netPositive temperature dependence; no significant pressure dependence. nih.gov
Methane (CH₄)10¹².¹⁹ ± ⁰.⁴² × exp(−34.0 ± 1.8 kJ mol⁻¹/RT) uni-heidelberg.de512–1113 uni-heidelberg.deHydrogen abstraction mechanism. uni-heidelberg.de
Ethane (C₂H₆)(6.89 ± 0.02) × 10⁸ × (T/298 K)².⁸² × exp(12.2 ± 0.5 kJ mol⁻¹/RT) uni-heidelberg.de296–922 uni-heidelberg.dePositive temperature dependence; no pressure dependence. rsc.org
Propane (C₃H₈)10¹⁴.¹⁹ × (T/298 K)².³⁵ ± ⁰.⁰² × exp(−1.8 ± 0.4 kJ mol⁻¹/RT) uni-heidelberg.de300–849 uni-heidelberg.deHydrogen abstraction mechanism. uni-heidelberg.de
Methanol (CH₃OH)Theoretical studies performed.220–1500 tandfonline.comMethyl-H abstraction is the dominant channel. tandfonline.com

The reactions of the NCO radical with sulfur compounds are relevant in certain industrial and atmospheric contexts. At 298 K and a total pressure of 2660 Pa, the bimolecular rate constants for the reactions of NCO with sulfur dioxide (SO₂) and carbon disulfide (CS₂) have been determined. pku.edu.cn

Reaction with Sulfur Dioxide (SO₂): The rate constant for the reaction with SO₂ was found to be (1.8 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. pku.edu.cn

Reaction with Carbon Disulfide (CS₂): The reaction with CS₂ has a rate constant of (3.1 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. pku.edu.cn

Ab initio calculations suggest that both of these are addition reactions where the nitrogen atom of the NCO radical attacks the central sulfur atom of SO₂ or CS₂ to form an addition product. pku.edu.cn

The search results did not provide specific information on the kinetic studies of NCO radical reactions with Criegee intermediates.

NCO Radical Reactions with Sulfur-Containing Compounds (e.g., SO2, CS2)

Branching Ratio Analysis of Reaction Product Channels

The reactions of the isocyanato (NCO) radical are crucial in combustion and atmospheric chemistry, and understanding the distribution of products, or branching ratios, is essential for accurate chemical modeling. The reaction of the NCO radical with various partners can proceed through multiple channels, each leading to a different set of products. The branching ratio for a specific channel is the fraction of the total reaction that proceeds through that particular pathway.

In the reaction between the NCO radical and the ethyl radical (C2H5), three primary, pressure-independent product channels have been identified at 293 K. nih.gov The dominant channel is the formation of isocyanic acid (HNCO) and ethene (C2H4). The other observed channels produce fulminic acid (HONC) and ethene, and hydrogen cyanide (HCN) and ethylene oxide (C2H4O). nih.gov

The reaction of NCO with acetylene (C2H2) serves as a model for understanding the reactivity of the isocyanato radical with unsaturated hydrocarbons. nih.gov Theoretical studies have explored various reaction pathways, including the formation of different intermediates and their subsequent decomposition into products like HCN and the ketenyl radical (HCCO), or OCCHCN and a hydrogen atom. nih.govaip.org The branching ratios of these product channels are dependent on both temperature and pressure. nih.gov For instance, at high temperatures, H-abstraction to form HNCO and the ethynyl (B1212043) radical (C2H) can become a more significant channel. researchgate.net

The reaction of the NCO radical with the propargyl radical (C3H3) also demonstrates temperature-dependent branching ratios. At temperatures above 1500 K, H-abstraction channels become prevalent. One such channel leads to the formation of propyne (B1212725) (H3CCCH) and NCO with a branching ratio of approximately 50-53% between 1500-1800 K at 760 Torr. Another H-abstraction pathway, producing allene (B1206475) (H2CCCH2) and NCO, becomes favorable at temperatures exceeding 1800 K, with its yield reaching over 50% at 760 Torr. researchgate.net

In the reaction of the trichlorovinyl radical (C2Cl3) with nitric oxide (NO), which can involve NCO as a product, the branching ratios are highly dependent on the internal energy of the reactants. At lower energies, the formation of phosgene (B1210022) (Cl2CO) and cyanogen (B1215507) chloride (ClCN) is the dominant channel. However, at higher energies, pathways leading to products such as chloroisocyanate (ClNCO) and dichlorocarbene (B158193) (CCl2), as well as trichloromethyl isocyanate (CCl3NCO) and the trichloromethyl radical (CCl3) plus NCO, become more competitive.

Interactive Data Table: Branching Ratios for NCO Radical Reactions

Unimolecular Dissociation Kinetics of this compound Adducts

The formation of adducts through the reaction of the this compound with other molecules, particularly unsaturated hydrocarbons, is a common initial step in many reaction mechanisms. The subsequent unimolecular dissociation of these energized adducts is a critical process that often determines the final product distribution. The kinetics of this dissociation are highly dependent on the internal energy of the adduct.

In the reaction of NCO with ethene, an adduct (OCNCH2CH2) is formed. researchgate.net This energized adduct can undergo several processes: it can be stabilized through collisions, it can dissociate back to the reactants, or it can rearrange and then dissociate to form products. Studies have shown that the transition states for the decomposition or isomerization of this adduct are significantly higher in energy than the initial reactants, suggesting that the adduct can be stabilized, especially at lower temperatures. researchgate.net The reformation of NCO radicals at temperatures above 530 K in the NCO + C2H4 system is evidence for the decomposition of the OCNC2H4 adduct. researchgate.net

Theoretical studies on the reaction of NCO with the ethyl radical (C2H5) indicate the formation of two energized intermediates, C2H5NCO and C2H5OCN, through barrierless addition. researchgate.net These adducts possess significant internal energy (89.1 kcal/mol and 64.7 kcal/mol, respectively) and subsequently dissociate into bimolecular products. The primary dissociation channels are the formation of C2H4 + HNCO and C2H4 + HOCN. researchgate.net

The study of hydroperoxyalkyl radicals (•QOOH), which are structurally analogous to some NCO adducts, provides insight into unimolecular dissociation dynamics. For example, the •CH2(CH3)2COOH radical undergoes unimolecular dissociation to produce an OH radical and a cyclic ether. nsf.gov Time-resolved measurements have determined the dissociation rate of this radical and its deuterated analog, confirming that the decay is enhanced by heavy-atom tunneling. nsf.gov This highlights the complex factors that can influence the dissociation kinetics of radical adducts.

Interactive Data Table: Unimolecular Dissociation of this compound Adducts and Analogs

Astrophysical and Interstellar Chemistry of the Isocyanato Radical

Detection and Observational Spectroscopy in Space

The first confirmed detection of the isocyanato radical in space was made in the dense core L483. nih.govaanda.orgsemanticscholar.org Although predicted to be abundant in dark clouds as early as 1978, its detection was hampered by its low dipole moment, which results in weak rotational lines. nih.govcsic.esaanda.org

Observational Techniques for NCO Radical Detection in Interstellar Medium

The detection of the NCO radical in the interstellar medium (ISM) has been primarily accomplished through radio astronomy, specifically using large single-dish telescopes like the IRAM 30m radio telescope. nih.govcsic.escsic.es This powerful instrument allows for sensitive spectral line surveys in the millimeter-wave domain.

The observational technique relies on detecting the rotational transitions of the NCO radical. NCO is a linear triatomic molecule with a 2Πi electronic ground state. nih.govroyalsocietypublishing.org Its rotational levels are split by spin-orbit interaction and further by Λ-doubling, leading to a complex hyperfine structure due to the nitrogen-14 nucleus. nih.govaanda.org This intricate spectral signature, while making the lines weaker, provides a secure identification of the molecule when multiple transitions are observed. nih.govresearchgate.net

In the case of the L483 dense core, the detection was confirmed by observing the J = 7/2 – 5/2 and J = 9/2 – 7/2 rotational transitions in the 2Π3/2 state. nih.govresearchgate.net The observations were performed using the EMIR receivers and Fast Fourier Transform Spectrometers (FTS) in high-resolution mode, providing a spectral resolution of 50 kHz. nih.govaanda.org The frequency switching mode was employed to subtract the background emission and enhance the signal-to-noise ratio. nih.govresearchgate.net

The following table details the observed transitions of the NCO radical in the L483 dense core:

Transition (J' - J")Frequency (GHz)Detected in
7/2 - 5/2~81.4L483
9/2 - 7/2~104.6L483
Data from the detection of NCO in the L483 dense core. nih.gov

Searches for Related Molecular Ions (e.g., H2NCO+)

In conjunction with the detection of the NCO radical, searches for related molecular ions, particularly protonated isocyanic acid (H₂NCO⁺), have been conducted. nih.govaanda.org The definitive confirmation of H₂NCO⁺ in space was achieved in the same dense core where NCO was first detected, L483. nih.govaanda.orgsemanticscholar.org

H₂NCO⁺, a planar molecular ion with a large dipole moment, was tentatively detected earlier in the Galactic Center source Sgr B2(N). nih.gov The observations in L483, however, provided a secure identification by detecting six of its rotational transitions. nih.gov These observations were also carried out using the IRAM 30m telescope. nih.gov The detection of H₂NCO⁺ is significant as it is involved in the chemical pathways leading to the formation of isocyanic acid (HNCO) and its isomers, as well as the NCO radical itself through dissociative recombination. nih.govcsic.escsic.es

Formation Mechanisms in Interstellar Environments

The presence of the this compound in interstellar space necessitates an understanding of its formation pathways. Both gas-phase and grain-surface chemistry are believed to contribute to its abundance.

Gas-Phase Chemical Models for NCO Formation

Gas-phase chemical models are crucial for understanding the formation of molecules in the diffuse and dense regions of the interstellar medium. For the NCO radical, several gas-phase formation routes have been proposed and incorporated into astrochemical models.

One of the primary gas-phase reactions leading to the formation of NCO is the reaction between the cyanogen (B1215507) radical (CN) and molecular oxygen (O₂): nih.govaanda.orgcsic.es

CN + O₂ → NCO + O

This reaction is considered to be efficient and proceeds without a significant energy barrier, making it a viable pathway in the cold conditions of dark molecular clouds. acs.org

Another significant gas-phase formation mechanism involves the dissociative recombination of the protonated isocyanic acid ion (H₂NCO⁺): nih.govcsic.escsic.es

H₂NCO⁺ + e⁻ → NCO + H₂

The confirmed detection of H₂NCO⁺ in L483 lends strong support to this formation route for the NCO radical. nih.govcsic.escsic.es Chemical models that include these reactions have been successful in reproducing the observed abundances of NCO and related species in L483. nih.govaanda.org

Grain-Surface Chemistry Pathways

In addition to gas-phase reactions, the surfaces of interstellar dust grains serve as catalytic sites for the formation of complex molecules. These icy mantles, composed of water, carbon monoxide, methane (B114726), and ammonia (B1221849), provide a medium for adsorbed species to react. pnas.orgrsc.org

The formation of the NCO radical on grain surfaces is thought to occur through the reaction of accreted species. One proposed pathway is the reaction between atomic nitrogen (N) and carbon monoxide (CO) on the grain surface, although this may be less efficient at very low temperatures. researchgate.net

A more significant role for grain-surface chemistry in the context of NCO is the formation of its hydrogenation product, isocyanic acid (HNCO), and its methylated derivative, methyl isocyanate (CH₃NCO). The major formation mechanism for HNCO on dust grains is believed to be the reaction of the NCO radical, accreted from the gas phase, with surface hydrogen atoms. researchgate.net

Similarly, the formation of methyl isocyanate on grain surfaces is thought to proceed via the radical-radical reaction between a methyl radical (CH₃) and the NCO radical in the ice mantles: aanda.orgoup.com

s-CH₃ + s-NCO → s-CH₃NCO (where 's' denotes a species on the grain surface)

This reaction is considered to be barrier-less and is a key pathway in astrochemical models explaining the observed abundances of CH₃NCO in warm regions where molecules desorb from the grains. oup.com The NCO radical itself can be formed on the surface through various processes, including the photodissociation of HNCO. arxiv.org

Role of this compound in Prebiotic Chemistry in Space

The this compound is a molecule of significant prebiotic interest because it contains the C(=O)–N peptide bond, which is the fundamental link between amino acids in proteins. nih.govcsic.esaanda.org Its detection in interstellar clouds provides a crucial piece of the puzzle in understanding the chemical origins of life.

The NCO radical is a key precursor to a family of molecules known as isocyanates (R-NCO) and their isomers. nih.govaanda.org It is directly involved in the formation of isocyanic acid (HNCO), a molecule widely observed in a variety of interstellar environments. nih.govaanda.org HNCO and its isomers, such as fulminic acid (HCNO) and cyanofulminic acid (HOCN), are important building blocks for more complex organic molecules. nih.gov

The detection of NCO alongside HNCO and H₂NCO⁺ in L483 provides strong evidence for the chemical pathways that lead to the formation of these peptide-bond-containing molecules in the early stages of star and planet formation. nih.govaanda.org These molecules, formed in the cold, dense gas and on the surfaces of dust grains, can be incorporated into comets and asteroids, which may later deliver them to young planets, potentially seeding them with the chemical ingredients for life. researchgate.net

The study of the NCO radical and its chemistry is therefore essential for elucidating the inventory of organic molecules available for the emergence of life. nih.govnih.gov

Links to Peptide Bond Backbone Formation

The this compound (NCO) is of significant interest in astrochemistry and the study of prebiotic molecules due to its fundamental structure. It is the simplest molecule identified in the interstellar medium (ISM) that contains the -C(=O)-N- group, which forms the backbone of the peptide bond. nih.govcsic.esaanda.org This bond is crucial for life as we know it, as it links amino acids to form the long protein chains that are essential for biological processes. csic.esaanda.orgnih.gov The observation of molecules containing this peptide-like linkage in space provides valuable insights into the initial chemical steps that could lead to the synthesis of more complex biological molecules like amino acids. nih.govcsic.es

The detection of the this compound in various interstellar environments, including dense molecular clouds like L483, underscores its potential role in the formation of prebiotic molecules. nih.govaanda.orgnih.gov Its presence suggests that the basic building blocks for peptide structures are available in the raw material from which stars and planets form. csic.escsic.es The study of NCO and other molecules containing the C(=O)–N subunit, such as isocyanic acid (HNCO), formamide (B127407) (NH2CHO), and methyl isocyanate (CH3NCO), is therefore crucial for understanding the potential for prebiotic chemistry in space. nih.govaanda.orgnih.gov

Involvement in the Synthesis of Complex Organic Molecules (e.g., HNCO, NH2CHO, CH3NCO)

The this compound is a key intermediate in the chemical pathways leading to the formation of several complex organic molecules that have been observed in the interstellar medium. nih.govaanda.org These molecules are often found in the same regions where NCO is detected, suggesting a close chemical relationship.

Isocyanic Acid (HNCO): The NCO radical is considered a primary precursor to isocyanic acid (HNCO), a species widely detected in a variety of interstellar environments. nih.gov Observational data from the dense core L483 show that NCO is only about five times less abundant than HNCO, highlighting its significance in HNCO's formation chemistry. nih.govaanda.orgnih.gov Chemical models that include the detection of NCO and its related ion, H2NCO+, have been successful in reproducing the observed abundances of HNCO and its isomers, further supporting the role of NCO in their production. nih.govaanda.orgnih.gov

Formamide (NH2CHO): Formamide is another crucial prebiotic molecule containing the peptide-like bond. While direct reaction pathways are still under investigation, the chemistry of NCO is closely linked to the network of reactions that produce formamide. universiteitleiden.nl Laboratory experiments simulating interstellar ice analogues have demonstrated that reactions involving nitrogen, carbon, and oxygen-containing species can lead to the formation of both NCO and NH2CHO. universiteitleiden.nl The carbamoyl (B1232498) radical (H2NCO), a key intermediate in formamide synthesis, is chemically related to the NCO radical and its ion. aanda.org

Methyl Isocyanate (CH3NCO): The formation of methyl isocyanate in the ISM is also believed to be linked to the this compound. oup.com One of the proposed formation mechanisms for CH3NCO on the surface of interstellar dust grains is the barrier-less reaction between the methyl radical (CH3) and the this compound (NCO). oup.comoup.com This reaction is considered a plausible pathway, especially in warmer regions like hot cores where grain-surface chemistry is more active. oup.com The detection of CH3NCO in various astronomical sources, including comets, alongside other NCO-related molecules, points towards a common chemical origin involving the this compound. oup.comarxiv.org

The table below summarizes the observed column densities and relative abundances of the this compound and related complex organic molecules in the dense core L483.

MoleculeColumn Density (cm⁻²)Abundance Relative to HNCOSource
NCO2.2 x 10¹²~1/5 nih.govaanda.orgnih.gov
HNCO~1.1 x 10¹³1 nih.govaanda.orgnih.gov
H₂NCO⁺~2.75 x 10¹⁰1/400 nih.govaanda.orgnih.gov
HOCN~1.38 x 10¹¹1/80 nih.govaanda.orgnih.gov
HCNO~6.88 x 10¹⁰1/160 nih.govaanda.orgnih.gov

This interactive data table allows for a clear comparison of the prevalence of these chemically linked molecules in a specific star-forming region, reinforcing the central role of the this compound in the synthesis of more complex organic species.

Atmospheric Chemical Processes of the Isocyanato Radical

Formation Routes in Terrestrial Atmospheric Conditions

The isocyanato radical is formed in the terrestrial atmosphere through several chemical pathways, primarily involving the oxidation or decomposition of precursor species. While it is a significant intermediate in combustion chemistry, its formation under typical atmospheric conditions is generally slow. copernicus.org

Key formation routes include:

Oxidation of Isocyanic Acid (HNCO): The hydrogen abstraction from isocyanic acid by major atmospheric oxidants is a direct pathway to forming the NCO radical. copernicus.org These reactions involve the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), chlorine atoms (Cl), and ozone (O₃). copernicus.orgresearchgate.net However, studies have shown that these reactions are exceptionally slow under atmospheric conditions, making this a minor formation channel. copernicus.orgresearchgate.net For instance, the reaction with the OH radical, the atmosphere's primary detergent, has an estimated atmospheric lifetime on the order of decades to centuries. copernicus.orgpnas.org

Oxidation of other Isocyanates: The atmospheric degradation of other isocyanates, such as methyl isocyanate (CH₃NCO), can lead to NCO radicals. The oxidation of CH₃NCO by OH radicals can produce formyl isocyanate (HC(O)NCO), which can then photolyze to yield an this compound and a formyl radical. semanticscholar.org

Decomposition of Hydrogen Cyanide (HCN): The atmospheric oxidation of hydrogen cyanide, a compound associated with biomass burning and industrial sources, also leads to the production of the NCO radical. nasa.gov

Reaction of Cyanide Radical (CN) with Oxygen: The reaction between the cyanide radical (CN) and molecular oxygen (O₂) is a direct and rapid formation route for the NCO radical. aanda.org The CN radical itself can be formed from the oxidation of HCN.

ReactantsProductsSignificance in AtmosphereReference
HNCO + OHNCO + H₂ONegligibly slow copernicus.org
HNCO + NO₃NCO + HNO₃Negligibly slow copernicus.org
HNCO + O₃NCO + HO₃Negligibly slow copernicus.org
CN + O₂NCO + OConsidered a straightforward formation route aanda.org
HC(O)NCO + hvNCO + HCOSecondary formation from isocyanate degradation semanticscholar.org

Atmospheric Sinks and Loss Processes

Once formed, the this compound is highly reactive and is removed from the atmosphere through several key processes. The dominant sink involves reaction with molecular oxygen, while other reactions and photolysis also contribute to its loss.

Reaction with Molecular Oxygen (O₂): The primary fate of the NCO radical in the atmosphere is believed to be its recombination with molecular oxygen. copernicus.org This reaction is relatively fast, with a reported rate coefficient of k(298K) = 1.3×10⁻¹² cm³molecule⁻¹s⁻¹. copernicus.org The initial product is the peroxy radical (⁻OONCO), which is then thought to undergo further reactions. It can be converted to an alkoxy radical (⁻ONCO) through reactions with nitric oxide (NO), the hydroperoxyl radical (HO₂), or organic peroxy radicals (RO₂), which subsequently dissociates into NO and carbon monoxide (CO). copernicus.org

Reactions with other atmospheric species: The NCO radical can also react with other trace gases in the atmosphere, such as water (H₂O), nitric acid (HNO₃), and hydrochloric acid (HCl), to reform isocyanic acid. copernicus.org However, these reverse reactions are generally considered negligible in the atmosphere compared to the reaction with O₂ due to the high concentration of oxygen. copernicus.org These pathways are more significant in environments like combustion. copernicus.orgresearchgate.net

Photolysis: The NCO radical can be broken down by sunlight (photolysis) in the visible part of the spectrum. This process yields nitrogen atoms (N) and carbon monoxide (CO). nasa.gov This photolytic pathway is significant because the production of atomic nitrogen can lead to the titration of total reactive nitrogen from the atmosphere through the reaction N + N → N₂. nasa.gov

ReactantsProductsRate Coefficient (k) at 298/300 K (cm³molecule⁻¹s⁻¹)Significance in AtmosphereReference
NCO + O₂⁻OONCO1.3 x 10⁻¹²Primary atmospheric sink copernicus.org
NCO + H₂OHNCO + OH1.36 x 10⁻²¹Negligible compared to O₂ reaction copernicus.org
NCO + HNO₃HNCO + NO₃3.37 x 10⁻¹⁷Negligible compared to O₂ reaction copernicus.org
NCO + HClHNCO + Cl1.39 x 10⁻¹⁴Negligible compared to O₂ reaction copernicus.org
NCO + hvN + CONot applicableContributes to nitrogen cycling nasa.gov

Chemical Modeling of this compound Atmospheric Concentrations and Fate

Chemical transport models are essential tools for estimating the concentrations and ultimate fate of atmospheric species like the this compound. Direct modeling of NCO is not as common as for its more stable and abundant precursors, but these models still provide critical insights into its atmospheric role.

Modeling studies of other precursors also shed light on NCO's fate. Models of hydrogen cyanide (HCN) chemistry have incorporated the formation of CN and NCO radicals. nasa.gov These models highlight the significance of NCO photolysis in the visible spectrum as a source of atomic nitrogen, which can influence the atmospheric nitrogen budget. nasa.gov Furthermore, degradation models for industrial compounds like methyl isocyanate (CH₃NCO) and toluene (B28343) diisocyanate (TDI) predict that their primary atmospheric loss is through oxidation by OH radicals, a process that can lead to the secondary formation of NCO radicals. semanticscholar.orgresearchgate.nettandfonline.com The estimated atmospheric half-life for these larger isocyanates is about one day, indicating a continuous, albeit low-level, potential source for NCO radicals. tandfonline.com

Combustion Chemical Dynamics of the Isocyanato Radical

Role of Isocyanato Radical in Fuel Nitrogen Conversion and NOx Chemistry

The this compound (NCO) is a significant intermediate in combustion processes, particularly in the conversion of nitrogen from fuel into nitrogen oxides (NOx). aip.org Its chemistry is a crucial component of models that describe the formation and reduction of NOx in various combustion environments.

Formation of NOx (Nitrogen Oxides)

The this compound is a key precursor to the formation of nitrogen oxides (NOx), which are major atmospheric pollutants. In combustion environments, fuel-bound nitrogen can be converted into NCO radicals. These radicals can then react with other species present in the flame to produce nitric oxide (NO), a primary component of NOx.

One of the principal reactions for NOx formation involving the NCO radical is its reaction with nitric oxide itself:

NCO + NO → N₂O + CO scirp.org

This reaction produces nitrous oxide (N₂O), which can subsequently be oxidized to NO. Another significant pathway involves the reaction of NCO with oxygen atoms:

NCO + O → NO + CO researchgate.net

Theoretical studies have shown this to be a favorable pathway for NO formation. researchgate.net The NCO radical can also react with hydroxyl (OH) radicals, contributing to the NO pool:

NCO + OH → NO + CO + H dtic.mil

The formation of NCO itself often originates from the reaction of hydrogen cyanide (HCN) with oxygen atoms or from the reaction of cyano radicals (CN) with molecular oxygen or hydroxyl radicals. aip.org The presence of unsaturated hydrocarbons can also influence NCO chemistry and subsequent NOx formation. researchgate.net In high NOx regimes, the formation of isocyanates can be a minor but notable pathway. researcher.life

The following table summarizes key reactions involved in NOx formation from the NCO radical.

ReactantsProductsSignificance
NCO + NON₂O + COForms nitrous oxide, a NOx precursor. scirp.org
NCO + ONO + COA direct and favorable pathway to nitric oxide. researchgate.net
NCO + OHNO + CO + HContributes to the overall nitric oxide concentration. dtic.mil

NOx Reduction Strategies Involving NCO (e.g., RAPRENOx)

The same chemical pathways that make the this compound a precursor to NOx formation also allow it to be a key intermediate in certain NOx reduction strategies. One such strategy is known as RAPRENOx (Rapid Reduction of NOx), which utilizes the reactions of NCO to convert NOx back into harmless nitrogen gas (N₂).

In processes like RAPRENOx, a nitrogen-containing agent, such as cyanuric acid or urea, is injected into the post-combustion gas stream. google.comresearchgate.net This agent decomposes to form isocyanic acid (HNCO), which then generates NCO radicals. google.comunt.edu These NCO radicals can then react with nitric oxide (NO) in a pathway that leads to N₂. A crucial reaction in this process is:

NCO + NO → N₂ + CO₂

Another approach involves generating NCO radicals separately and then introducing them into the effluent gas containing NOx. google.com Sources for these NCO radicals can include the catalytic decomposition of cyanuric acid or the reaction of formaldehyde (B43269) with nitrogen. google.com This method can be effective over a broad temperature range. google.com

This compound in Propellant Combustion Mechanisms

The this compound (NCO) is also an important species in the combustion of solid propellants. Many modern propellants are based on a polymeric binder, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), which is cured using isocyanates. energetic-materials.org.cnicm.edu.pl During the high-temperature decomposition and combustion of these propellants, the isocyanate groups can break down and form NCO radicals.

In cross-linked double-base (XLDB) binders, where a polymer is cured with an isocyanate, the NCO chemistry is integral to the combustion process. stanford.edu The complex reaction network within the propellant flame involves numerous radical species, and NCO is a key intermediate in the nitrogen chemistry portion of this network. mdpi.comscience.gov

Reaction Networks and Kinetic Models in Combustion Systems

To accurately predict and control combustion processes, detailed chemical kinetic models are essential. dtu.dkmdpi.com These models consist of a large network of elementary reactions, and the chemistry of the this compound is a critical component, especially for nitrogen-containing fuels or NOx formation. researchgate.net

Kinetic models for combustion must include sub-mechanisms for hydrocarbon oxidation and the chemistry of nitrogenous species. dtu.dk The NCO radical is a bridge between these two, as it is formed from nitrogen-containing fragments and reacts with various hydrocarbon and oxygenated species. acs.org

Key reactions of the NCO radical that are typically included in these models are:

Reactions with small molecules: NCO + H₂, NCO + H₂O, NCO + O₂, etc.

Reactions with radicals: NCO + H, NCO + O, NCO + OH, NCO + N. researchgate.networldscientific.com

Reactions with hydrocarbons: NCO + CH₄, NCO + C₂H₂, NCO + C₂H₄. aip.orgresearchgate.net

The rate constants for these reactions are determined through a combination of experimental measurements and theoretical calculations. cornell.edu Sensitivity analysis is often used to identify the most important reactions in the network under specific combustion conditions. researchgate.net For example, in some models, the reaction NCO + M = N + CO + M (where M is a third body) is a significant removal pathway for NCO. dtic.mil

The following table provides examples of key reaction types involving the NCO radical found in combustion kinetic models.

Reaction TypeExample ReactionImportance
H-abstractionNCO + H₂ → HNCO + HForms isocyanic acid. cornell.edu
Radical-RadicalNCO + O → NO + COMajor NOx formation pathway. researchgate.net
Addition to Unsaturated HydrocarbonsNCO + C₂H₂ → ProductsImportant in fuel-rich conditions. aip.org
DecompositionNCO + M → N + CO + MNCO removal at high temperatures. dtic.mil

Flame Diagnostics and Measurement of NCO in Combustion Environments

To validate and refine the chemical kinetic models, experimental measurements of key intermediate species like the this compound within combustion environments are crucial. Due to its reactive nature and low concentrations, detecting NCO in flames requires sensitive, non-intrusive diagnostic techniques.

Laser-induced fluorescence (LIF) is a widely used method for detecting NCO and other radical species in flames. nasa.govaip.org This technique involves exciting the NCO radical to a higher electronic state with a laser and then detecting the subsequent fluorescence as it returns to a lower state. arxiv.orgoptica.org LIF is highly species-specific and can provide spatially and temporally resolved measurements of NCO concentration profiles. aip.org The A²Σ⁺ - X²Π electronic transition of NCO around 440 nm is often used for LIF measurements. nih.gov

Other laser-based techniques, such as cavity ring-down spectroscopy (CRDS), have also been used for quantitative measurements of NCO in flames. nih.govacs.org By combining LIF for relative concentration profiles and CRDS for absolute calibration, researchers can obtain quantitative NCO mole fraction profiles in flames. nih.govacs.org These experimental profiles are then compared with the predictions of combustion models to validate and improve the reaction mechanisms. researchgate.net

The table below summarizes common diagnostic techniques for NCO in flames.

Diagnostic TechniquePrincipleInformation Obtained
Laser-Induced Fluorescence (LIF)Excitation of NCO with a laser and detection of emitted fluorescence. nasa.govaip.orgRelative concentration profiles, spatial and temporal distribution. researchgate.net
Cavity Ring-Down Spectroscopy (CRDS)Measurement of light absorption by NCO in a high-finesse optical cavity. nih.govAbsolute concentration, absorption cross-section. acs.org

Advanced Methodological Developments in Isocyanato Radical Research

Innovations in Radical Generation and Detection Techniques

The transient nature of the isocyanato radical necessitates sophisticated methods for its generation and detection. Historically, the reaction of isocyanic acid (HNCO) with fluorine atoms was utilized as a source for NCO radicals. researchgate.net More contemporary approaches have expanded the arsenal (B13267) of techniques available to researchers.

One notable method involves the laser-induced fluorescence (LIF) technique, which is employed for kinetic studies of NCO radicals. rsc.org For instance, in studies of NCO reactions with various hydrocarbons, NCO radicals were produced by the reaction of HNCO with fluorine atoms, and their subsequent decay was monitored by LIF. rsc.org This approach has proven effective for determining bimolecular rate coefficients at various temperatures and pressures. rsc.org

Another significant area of innovation lies in the detection of isocyanates, the precursors and reaction products related to the NCO radical. Methods have been developed for detecting the presence of isocyanates in various samples by using derivatizing reagents that form detectable reaction products. google.com For example, reagents containing 9-anthracenylmethyl moieties have been shown to react with isocyanates, allowing for their quantification. google.com

Furthermore, the study of radical reactions on surfaces, such as interstellar ice analogs, has been advanced by combining experimental and computational approaches. frontiersin.org These experiments often involve the generation of radicals, including those related to NCO, to understand their binding and reactivity on ice surfaces at low temperatures. frontiersin.org The detection of NCO in the interstellar medium, specifically towards the dense core L483, was a landmark achievement, made possible by sensitive radio telescope observations. nih.govaanda.org This detection, along with that of the related ion H2NCO+, provides crucial observational constraints for chemical models of prebiotic molecule formation in space. nih.gov

Recent developments have also focused on generating radicals through photoredox catalysis, which offers a versatile tool for initiating radical reactions under mild conditions. researchgate.net The spin-center shift (SCS) elimination is another method for generating radicals with synthetic and biochemical relevance. researchgate.net While not exclusively focused on NCO, these general advancements in radical generation are applicable to its study.

Progress in Quantum Chemical Software and Algorithms for Open-Shell Species

The theoretical investigation of open-shell species like the this compound has been greatly enhanced by the development of powerful quantum chemical software and specialized algorithms. aip.org Packages like Q-Chem, MOLCAS, and ACES II are instrumental in performing high-level electronic structure calculations on these challenging systems. wikipedia.orgmolcas.orgvscht.cz

Q-Chem, for instance, is a general-purpose electronic structure package that offers a wide array of methods for studying open-shell and electronically excited states. wikipedia.orgq-chem.com It features innovative algorithms that facilitate rapid calculations on large systems and includes tools for analyzing wave functions. wikipedia.org Recent versions of Q-Chem have introduced new methods specifically designed for open-shell species. aip.orgq-chem.com Similarly, MOLCAS is a quantum chemistry software package with a key feature being its multiconfigurational approach, which is crucial for accurately describing systems with degenerate or near-degenerate states, a common characteristic of radicals. molcas.org

For the this compound specifically, methods like the complete active space self-consistent field (CASSCF) followed by internally contracted multireference configuration interaction (icMRCI) have been employed to calculate properties such as nuclear quadrupole coupling constants. vscht.cz Coupled-cluster methods, particularly CCSD(T) (coupled-cluster with single, double, and perturbative triple excitations), are also widely used for their high accuracy in predicting the geometries and vibrational frequencies of small radicals. acs.org The performance of these methods is often benchmarked against experimental data to ensure their reliability. acs.org

A significant challenge in computational chemistry is the accurate modeling of open-shell molecules, which contain one or more unpaired electrons. ibm.com Traditional methods often struggle with the complex electronic structures of radicals. ibm.com To address this, new techniques like the sample-based quantum diagonalization (SQD) have been developed and applied to open-shell systems for the first time, demonstrating the potential of quantum computing in this field. ibm.com

The development of density functional theory (DFT) methods has also been pivotal. mdpi.com For example, the M06-2X functional has been shown to perform well for main-group thermochemistry and kinetics, including for species like the OH radical, which is often involved in reactions with NCO. uio.no However, some radicals, like NO3, remain computationally challenging even for advanced DFT methods. uio.no

Coupling of Experimental and Computational Approaches

The synergy between experimental and computational methods has become a cornerstone of modern research on the this compound and related chemical systems. frontiersin.orgmdpi.com This integrated approach provides a more complete and accurate picture of reaction mechanisms, kinetics, and molecular properties than either method could achieve alone. frontiersin.org

A prime example is the study of reaction kinetics in free radical polymerization, where quantum chemistry calculations are used to characterize individual reaction steps that are difficult to analyze experimentally. mdpi.com Computational results can be compared with experimental data to validate the theoretical models and provide a comprehensive database of reaction rate parameters. mdpi.com Similarly, in the investigation of the Lossen rearrangement, a reaction that can produce isocyanates, a combination of experimental techniques like HPLC and GC/MS with DFT calculations was used to elucidate the reaction mechanism. acs.org

In the field of astrochemistry, the combination of laboratory experiments and quantum chemical calculations has been crucial for understanding radical chemistry on ice surfaces. frontiersin.org Theoretical calculations of potential energy surfaces for radical reactions on ices can be compared with experimental observations of reaction products, leading to a deeper understanding of chemical evolution in interstellar environments. frontiersin.org The detection of the NCO radical in space was supported by chemical models that were updated based on these combined experimental and theoretical findings. nih.gov

The study of urethane (B1682113) formation, a reaction involving isocyanates, has also benefited from this coupled approach. mdpi.com Combined experimental and computational studies have explored self-catalysis in urethane formation and the catalytic effects of various compounds. mdpi.com DFT calculations have been used to model the reaction pathways, and the results have been compared with experimental kinetic data. mdpi.com

Furthermore, the characterization of the NCO⁻ anion, the conjugate base of isocyanic acid, involved a semiexperimental approach. unibo.it Experimental ground-state rotational constants were combined with theoretical vibrational corrections from high-level coupled-cluster calculations to derive a highly accurate equilibrium structure. unibo.it This demonstrates how the integration of experimental data and computational chemistry can lead to a precise determination of molecular structures. unibo.it

Development of Comprehensive Chemical Kinetic Databases for NCO-Containing Systems

The development of comprehensive and evaluated chemical kinetic databases is essential for the accurate modeling of complex chemical systems where the this compound plays a role, such as in combustion and atmospheric chemistry. These databases compile and critically evaluate kinetic data from a wide range of experimental and theoretical studies.

One of the most significant efforts in this area is the "Chemical Kinetic Data Base for Propellant Combustion," which includes a dedicated section for reactions involving CN, NCO, and HNCO. aip.orgnist.govnist.gov This database provides evaluated kinetic data for elementary reactions of these species with a variety of other molecules and radicals over a wide range of temperatures and pressures. aip.orgnist.gov The data sheets include recommended rate constants and their temperature dependencies, often in the form of Arrhenius expressions. rsc.org

These databases are not static; they are continuously updated and expanded as new data becomes available. researchgate.net For instance, the IUPAC Commission on Chemical Kinetics has been involved in updating and expanding previous evaluations of kinetic data for combustion systems. researchgate.net

The data in these kinetic databases are crucial for developing and validating chemical models. For example, in the study of NCO reactions with hydrocarbons, the experimentally determined rate coefficients contribute to these databases and are used to establish correlations, such as between the reaction rate and the ionization potential of the hydrocarbon. rsc.org The NASA Panel for Data Evaluation also compiles and evaluates kinetic and photochemical data for use in atmospheric studies, which includes reactions relevant to NCO chemistry. nasa.gov

The following table provides an example of the type of kinetic data that can be found in these databases, specifically for the reactions of the NCO radical with several hydrocarbons.

ReactionRate Coefficient (k) at 298 K (cm³ s⁻¹)Temperature DependenceReference
NCO + C₂H₆k(T) = (2.2 ± 0.9) x 10⁻¹² exp[-(1820 ± 130)/T] rsc.org
NCO + C₃H₄ (Allene)(1.39 ± 0.18) x 10⁻¹¹ rsc.org
NCO + C₃H₆ (Propene)(4.29 ± 0.20) x 10⁻¹¹ rsc.org
NCO + C₄H₈ (But-1-ene)(6.18 ± 0.46) x 10⁻¹¹ rsc.org
NCO + C₄H₆ (But-1-yne)(1.41 ± 0.14) x 10⁻¹¹ rsc.org

Future Directions and Unresolved Challenges in Isocyanato Radical Studies

Exploration of Isocyanato Radical Reactivity in Novel Chemical Environments

The this compound is a key intermediate in a variety of chemical systems, and exploring its reactivity in new and complex environments is a crucial future direction. wiley.com This includes its role in atmospheric chemistry, interstellar chemistry, and combustion processes.

In the interstellar medium (ISM), the NCO radical has been identified and is considered a precursor to prebiotic molecules. nih.govaanda.org Its detection supports chemical models for the formation of important isomers like isocyanic acid (HNCO). nih.gov Understanding the full scope of NCO's role in the synthesis of complex organic molecules in these cold, low-density environments is an ongoing endeavor. researchgate.netmdpi.com The reactions of NCO on the surfaces of interstellar ice grains are of particular interest. oup.com

In atmospheric chemistry, while the gas-phase reactions of NCO's precursor, HNCO, with major oxidants like OH radicals are found to be slow, the radical itself can participate in a complex web of reactions. copernicus.orgresearchgate.netacs.org The potential for NCO to be involved in the formation of atmospheric pollutants and its interactions with other atmospheric species warrants further investigation, especially in environments with high concentrations of nitrogen-containing compounds. rsc.org

Combustion chemistry remains a primary area for NCO research. numberanalytics.com The radical is a key intermediate in the conversion of fuel nitrogen to NOx and in processes for NOx reduction. aip.orgacs.orguni-heidelberg.de Investigating NCO's reactivity with a wider range of hydrocarbon fuels and under different combustion conditions, such as those found in advanced engine designs, will be critical for developing cleaner and more efficient combustion technologies. mdpi.com

Enhancing Predictive Capabilities of Chemical Models for NCO-Involved Processes

Improving the accuracy and predictive power of chemical models is essential for understanding and controlling processes where the NCO radical plays a role. dtu.dk This is particularly important for complex systems like combustion and atmospheric chemistry, where a vast number of interconnected reactions occur. dtu.dk

Current kinetic models for combustion, for instance, often rely on a combination of experimental data and theoretical calculations. researchgate.netresearchgate.net However, uncertainties in the rate constants and branching ratios of key reactions involving NCO can limit the predictive capability of these models. osti.gov Future work should focus on obtaining more accurate kinetic data through both advanced experimental techniques and high-level theoretical calculations. researchgate.net

For example, ab initio transition state theory and master equation simulations are powerful tools for predicting the temperature and pressure dependence of NCO reactions. researchgate.net However, the accuracy of these methods depends on the quality of the underlying potential energy surfaces. osti.gov Continued advancements in computational chemistry will be crucial for refining these surfaces and, consequently, the kinetic predictions.

Furthermore, the development of systematically reduced and analytically reduced chemical kinetic models can help to make complex chemistry computationally tractable for use in large-scale simulations like computational fluid dynamics (CFD). dtu.dk Ensuring these simplified models accurately capture the essential NCO chemistry is a key challenge.

Identification of Undetected this compound Pathways in Complex Systems

A significant challenge in studying the NCO radical is the potential for undiscovered reaction pathways in complex chemical systems. acs.org The high reactivity of radicals means they can participate in a multitude of reactions, some of which may not yet be accounted for in current chemical models. nih.gov

In combustion, for example, while the main pathways for NCO formation and consumption are relatively well-understood, there may be minor or alternative pathways that become important under specific conditions. researchgate.net Theoretical studies have already pointed to previously ignored but favorable reaction channels, such as in the NCO + C2H2 reaction. aip.org A systematic exploration of the potential energy surfaces for NCO reactions with various combustion intermediates could reveal new, significant pathways.

In astrochemistry, the recent detection of NCO in a dense molecular core has confirmed its presence and supported existing chemical models. nih.govaanda.org However, the full network of reactions involving NCO in the interstellar medium is likely more complex than currently modeled. oup.com Unbiased computational explorations and sensitive astronomical observations will be key to uncovering new interstellar chemistry involving the NCO radical. aanda.orgchemrxiv.org

Recent advancements in experimental techniques for detecting short-lived radical intermediates offer a promising avenue for identifying new NCO reaction pathways. nih.gov These methods could be applied to various systems, from laboratory simulations of atmospheric conditions to controlled combustion experiments, to trap and identify the products of previously unknown NCO reactions. The discovery of new isocyanate complexes through techniques like matrix isolation photolysis also points to the rich and sometimes unexpected chemistry of these species. mdpi.com

Q & A

Q. How is the isocyanato radical quantified in polymeric matrices, and what standardized methods ensure accuracy?

Quantification often employs titration-based methods, such as the di-nn-butylamine back-titration protocol outlined in GB/T 12009.4-1988. This involves reacting the isocyanato group (-NCO) with excess amine, followed by hydrochloric acid titration to determine residual amine. Precision requires strict control of reaction time, temperature, and solvent purity (e.g., anhydrous toluene). Calibration with reference materials and validation via FT-IR for residual -NCO groups are recommended to confirm results .

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of the this compound?

Fourier-transform infrared spectroscopy (FT-IR) identifies -NCO stretching vibrations (2,250–2,270 cm1^{-1}). Nuclear magnetic resonance (NMR), particularly 13C^{13}\text{C} and 15N^{15}\text{N}, resolves electronic environments of the isocyanato carbon and nitrogen. X-ray photoelectron spectroscopy (XPS) provides oxidation state data for nitrogen. For dynamic studies, time-resolved Raman spectroscopy tracks reaction intermediates .

Q. What experimental protocols ensure reproducible synthesis of isocyanato-containing compounds?

Synthesis typically involves phosgenation of primary amines or thermal decomposition of urethanes. Key parameters include inert atmospheres (e.g., nitrogen), controlled stoichiometry of reactants, and purification via vacuum distillation. For example, γ-isocyanatopropyltriethoxysilane synthesis requires strict anhydrous conditions to prevent hydrolysis. Purity is validated via gas chromatography (GC) and differential scanning calorimetry (DSC) to monitor byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of the this compound under varying solvent environments?

Systematic solvent-screening studies with controlled dielectric constants and polarity indices (e.g., using Kamlet-Taft parameters) isolate solvent effects. Kinetic studies via stopped-flow spectroscopy under inert conditions can clarify reaction mechanisms. Meta-analyses of existing data using multivariate regression (e.g., partial least squares) identify outliers and confounding variables .

Q. What computational approaches best model the electronic properties and reaction pathways of the this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) predicts electronic structures and reaction barriers. Ab initio molecular dynamics (AIMD) simulations track solvation effects. For radical stability, coupled-cluster singles and doubles (CCSD) methods improve accuracy. Software like Gaussian or ORCA, paired with benchmarking against experimental UV-Vis and ESR data, validates computational models .

Q. How should experiments be designed to investigate the thermal stability of isocyanato radicals in heterogeneous catalytic systems?

Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to monitor decomposition products. In situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) tracks surface-bound intermediates. Catalyst screening should include transition metals (e.g., Fe, Cu) on supports like alumina. Statistical design (e.g., Box-Behnken) optimizes variables such as temperature, pressure, and catalyst loading .

Methodological Considerations

  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For conflicting kinetic data, use Arrhenius plot comparisons and error-propagation analysis to assess measurement reliability .
  • Experimental Reproducibility : Adhere to IUPAC guidelines for reporting uncertainties and instrumental parameters. Share raw datasets and computational input files as supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.